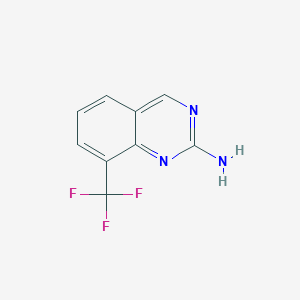

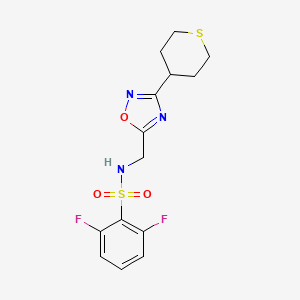

![molecular formula C17H16ClN3O B2863691 2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide CAS No. 1081284-13-0](/img/structure/B2863691.png)

2-chloro-N~1~-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Imidazo[1,2-a]pyridines are a class of compounds that have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity . This class of compounds has been described as having antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Some synthetic drugs that contain this imidazo[1,2-a]pyridine have been commercialized .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines under microwave irradiation has also been developed .Chemical Reactions Analysis

The typical procedure for the synthesis of imidazo[1,2-a]pyridines involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .Aplicaciones Científicas De Investigación

Pharmacological Applications

Imidazole derivatives are known for their broad range of biological activities. The compound’s structure suggests potential applications in pharmacology, including:

- Antibacterial and Antimycobacterial : Utilizing the imidazole core’s ability to interact with bacterial enzymes .

- Antitumor : Targeting cancer cells by interfering with cell division and DNA replication mechanisms .

- Antidiabetic : Modulating enzymes involved in glucose metabolism .

- Anti-inflammatory : Inhibiting the synthesis of pro-inflammatory cytokines .

Material Science

The structural characteristics of imidazopyridine derivatives make them suitable for material science applications, such as:

- Organic Light-Emitting Diodes (OLEDs) : Serving as a host or emitting material due to their excellent electron-transport properties .

- Sensors : Acting as sensitive and selective layers in chemical sensors .

Drug Development

Given its structural similarity to compounds with known therapeutic effects, this compound could be a precursor in the synthesis of:

- Antihistamines : Mimicking the effects of drugs like clemizole .

- Proton Pump Inhibitors : Analogous to omeprazole, for treating acid-related diseases .

Synthetic Chemistry

In synthetic chemistry, the compound could be used in:

- Catalysis : As a ligand in transition metal-catalyzed reactions due to its nitrogen-containing heterocycle .

- Building Blocks : For constructing complex molecules, leveraging the reactivity of the imidazole ring .

Analytical Chemistry

The compound’s unique structure could be exploited in analytical chemistry for:

- Chromatography : As a stationary phase modifier to improve separation of substances .

- Spectroscopy : In fluorescent probes for detecting specific ions or molecules .

Environmental Science

Imidazole derivatives can be applied in environmental science for:

- Pollutant Removal : In adsorbents for capturing heavy metals or organic pollutants from water .

- Catalytic Degradation : As catalysts in the breakdown of environmental contaminants .

Agricultural Chemistry

The compound’s potential applications in agriculture might include:

- Pesticides : As a framework for developing new pesticides targeting specific pests .

- Plant Growth Regulators : Modifying plant hormone activity to enhance growth or yield .

Biochemistry

In biochemistry, the compound could be investigated for:

- Enzyme Inhibition : Studying the inhibition of enzymes relevant to disease pathways .

- Protein Binding : Exploring interactions with proteins for potential therapeutic applications .

Each of these applications would require extensive research and experimentation to determine the compound’s efficacy and safety in the respective fields. The compound’s imidazole and imidazopyridine moieties are promising starting points for such investigations, given their established roles in various chemical and biological processes .

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary target of this compound is the acetohydroxyacid synthase (AHAS) enzyme . AHAS is a key enzyme involved in the biosynthesis of branched-chain amino acids, such as leucine, isoleucine, and valine .

Mode of Action

The compound acts by inhibiting the activity of the AHAS enzyme . This inhibition disrupts the synthesis of essential amino acids, leading to a halt in protein synthesis . As a result, the growth of organisms, such as weeds, that rely on this pathway is stunted .

Biochemical Pathways

The compound affects the branched-chain amino acid synthesis pathway . By inhibiting the AHAS enzyme, it disrupts the production of leucine, isoleucine, and valine . These amino acids are essential for protein synthesis and growth, so their absence leads to growth inhibition .

Pharmacokinetics

They are highly soluble in water and other polar solvents, which can influence their absorption and distribution . .

Result of Action

The inhibition of the AHAS enzyme and the subsequent disruption of amino acid and protein synthesis result in the stunted growth of organisms that rely on this pathway . This makes the compound potentially useful as a herbicide .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility can affect its absorption and distribution . Additionally, conditions such as temperature and the presence of other chemicals can impact the compound’s stability and efficacy . .

Propiedades

IUPAC Name |

2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3O/c1-11-7-12(2)9-13(8-11)16-17(20-15(22)10-18)21-6-4-3-5-14(21)19-16/h3-9H,10H2,1-2H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMYJNFJLYDBCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C2=C(N3C=CC=CC3=N2)NC(=O)CCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(3,5-dimethylphenyl)imidazo[1,2-a]pyridin-3-yl]acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

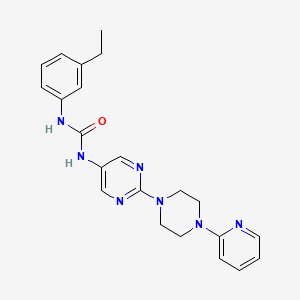

![7-[2-(1,3-Benzoxazol-2-ylsulfanyl)ethyl]-8-(4-benzylpiperidin-1-yl)-1,3-dimethylpurine-2,6-dione](/img/no-structure.png)

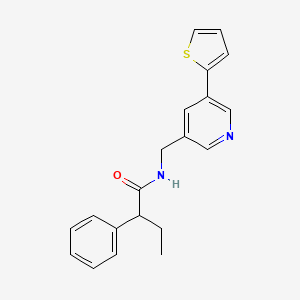

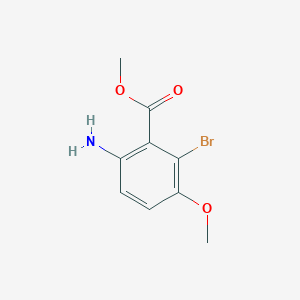

![(E)-N-(5-benzyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-3-(4-chlorophenyl)-2-cyanoprop-2-enamide](/img/structure/B2863615.png)

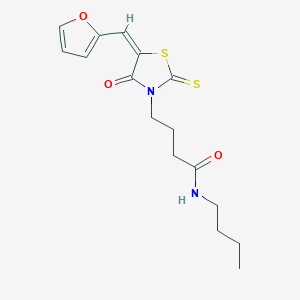

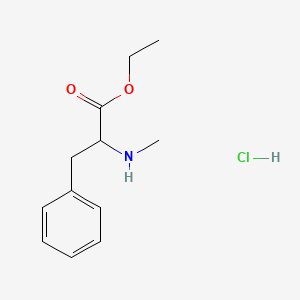

![Ethyl 3-cyanopyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2863617.png)

![Isopropyl 5-[(4-chlorophenyl)sulfanyl]-1,2,3-thiadiazole-4-carboxylate](/img/structure/B2863620.png)

![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-methylbenzo[d]thiazol-5-yl)azetidine-3-carboxamide](/img/structure/B2863624.png)

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2863625.png)

![6-Chloro-3-(2,6-dichlorophenyl)-8-(trifluoromethyl)imidazo[1,5-a]pyridine](/img/structure/B2863628.png)